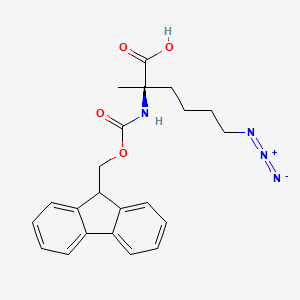
(R)-N-Fmoc-2-(4'-azidobutyl)alanine
Vue d'ensemble
Description
®-N-Fmoc-2-(4’-azidobutyl)alanine is a chiral amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azido functional group. This compound is of significant interest in the fields of organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Fmoc-2-(4’-azidobutyl)alanine typically involves the following steps:
Protection of the Amino Group: The amino group of ®-2-(4’-azidobutyl)alanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Azidation: The azido group is introduced by reacting the corresponding halide (e.g., bromobutyl) with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-N-Fmoc-2-(4’-azidobutyl)alanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Fmoc-2-(4’-azidobutyl)alanine undergoes various chemical reactions, including:
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or palladium on carbon.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) iodide, sodium ascorbate, and alkyne substrates in a solvent like DMF or water.
Reduction: Triphenylphosphine in tetrahydrofuran (THF) or palladium on carbon in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Click Chemistry: 1,2,3-Triazoles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-N-Fmoc-2-(4’-azidobutyl)alanine has diverse applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Bioconjugation: The azido group allows for the conjugation of peptides to various biomolecules via click chemistry.
Drug Development: It is utilized in the design of novel therapeutic agents and drug delivery systems.
Chemical Biology: The compound is employed in the study of protein-protein interactions and cellular processes.
Mécanisme D'action
The mechanism of action of ®-N-Fmoc-2-(4’-azidobutyl)alanine primarily involves its reactivity due to the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole linkages. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical processes. The Fmoc group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-Fmoc-2-(4’-azidobutyl)alanine: The enantiomer of ®-N-Fmoc-2-(4’-azidobutyl)alanine.
®-N-Fmoc-2-(5’-azidopentyl)alanine: Similar structure with an additional methylene group in the side chain.
®-N-Fmoc-2-(6’-azidohexyl)alanine: Similar structure with two additional methylene groups in the side chain.
Uniqueness
®-N-Fmoc-2-(4’-azidobutyl)alanine is unique due to its specific chiral configuration and the presence of the azido group, which provides versatility in chemical reactions and applications. The Fmoc protecting group also allows for selective deprotection and further functionalization in peptide synthesis.
Propriétés
IUPAC Name |
(2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUCLSZPXSHUDT-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001170822 | |
| Record name | N6-Diazo-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001170822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198791-54-6 | |
| Record name | N6-Diazo-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198791-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-Diazo-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001170822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B3220497.png)
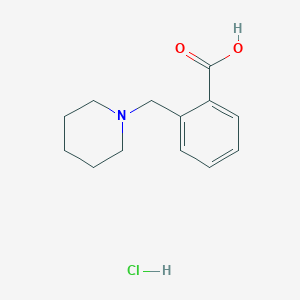

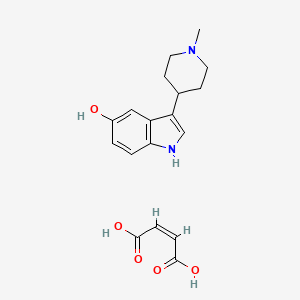
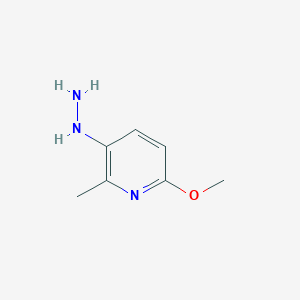

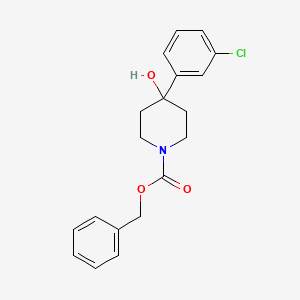
![Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'](/img/structure/B3220560.png)
![8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3220566.png)
![Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3220569.png)
![2-Chlorobenzo[d]oxazole-5-carboxylic acid](/img/structure/B3220586.png)
![[(E)-Styryl]trichlorosilane](/img/structure/B3220598.png)
![1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile](/img/structure/B3220600.png)

